molecular formula C10H9N3 B1601526 [4,4'-Bipyridin]-3-amine CAS No. 52311-43-0

[4,4'-Bipyridin]-3-amine

Cat. No. B1601526
CAS RN: 52311-43-0
M. Wt: 171.2 g/mol
InChI Key: SBAXPGZWSYZUPA-UHFFFAOYSA-N
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Description

“[4,4’-Bipyridin]-3-amine” is an organic compound with the formula (C5H4N)2 . It is one of several isomers of bipyridine. It is a colorless solid that is soluble in organic solvents . It is mainly used as a precursor to N, N ′-dimethyl-4,4′-bipyridinium .


Synthesis Analysis

The synthesis of non-centrosymmetric dipolar 4,4′-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries is described . Central to the strategy is the selective substitution on only one pyridyl motif that could contain electron-donating or electron-withdrawing groups .


Molecular Structure Analysis

The 4,4′-BIPY molecules form stacks (interactions) in the direction of the b axis, which were calculated as nearly equally as strong as the 4,4′-BIPY···H2O interactions .


Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required for complete reaction with the analyte .


Physical And Chemical Properties Analysis

All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .

Scientific Research Applications

  • Herbicides : Viologens are used in the field of agriculture as herbicides .
  • Electrochromism : They are used in materials science for their electrochromic properties .
  • Solar Energy Conversion : Viologens play a role in the conversion of solar energy .
  • Molecular Electronics : They are used in the field of electronics at a molecular level .
  • Supramolecular Chemistry : Viologens are used in supramolecular chemistry, where they serve as an electro- and photo-sensitive building block .

The methods of application or experimental procedures would depend on the specific field and application. Generally, experimental design requires a strong understanding of the system you are studying . It involves considering your variables and how they are related, writing a specific, testable hypothesis, and then systematically testing this hypothesis .

As for the results or outcomes, they would also depend on the specific application. In general, a result is a direct effect of an action and is specific and measurable, while an outcome is broader and includes all possible effects of an action over time .

  • Crystal Engineering : The compound is used in crystal engineering and related areas as coformers for cocrystallization . The amino groups make the compound a suitable candidate for this application .

  • Data Storage : Bipyridinium residues, which include “[4,4’-Bipyridin]-3-amine”, have found application in molecular systems that exhibit potential for data storage .

  • Electrochromic Devices : The reversible one- and two-electron reductions of 4,4′-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .

  • Synthesis of Conjugated Oligomers : The compound has been used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

  • Magnetic Nanomaterials : A new core–shell magnetic nanomaterial, namely 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF), has been synthesized and characterized .

  • Medium- and Environment-Responsive Compounds : Mono- and di-quaternized 4,4’-bipyridine derivatives have been used as key building blocks for medium- and environment-responsive compounds . These compounds are often characterized as multifunctional, as their presence often gives rise to interesting phenomena, such as various types of chromism .

  • Molecular Motors and Machines : The derivatives of 4,4’-bipyridine have been employed in numerous high-tech applications including molecular motors and machines .

  • Switches : 4,4’-Bipyridine is highly abundant in supramolecular chemistry as well, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . It has found widespread application in molecular systems that exhibit controlled switching .

  • Covalent Organic and Metalorganic Frameworks (COFs and MOFs) : 4,4’-Bipyridine often appears in covalent organic and metalorganic frameworks .

  • Solid Form Screening and Crystal Structure Prediction : Two bipyridine isomers (2,2’- and 4,4’-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction . Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .

Safety And Hazards

Safety hazards need to unambiguously remain safety hazards under all circumstances in life . Proper cognizance of safety hazards leads to enhanced compliance with legislative requirements .

Future Directions

Future directions are further elaborated regarding the possible ways to expand this work to provide a practical impact on students’ epistemological development .

properties

IUPAC Name

4-pyridin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAXPGZWSYZUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545582
Record name [4,4'-Bipyridin]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,4'-Bipyridin]-3-amine

CAS RN

52311-43-0
Record name [4,4′-Bipyridin]-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52311-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4,4'-Bipyridin]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-nitro-pyridine (100 mg, 0.6307 mmol), 4-pyridylboronic acid (77.52 mg, 0.6307 mmol), palladium; triphenylphosphane (36.45 mg, 0.03154 mmol), K3PO4 (946.0 μL, of 2 M, 1.892 mmol) in dioxane (3 mL) was heated at 130° C. for 30 min in a microwave. The mixture was loaded on a SCX column, washed with MeOH. The product was eluted with a 2M NH3 in MeOH. The filtrate was concentrated in vacuo. The residue was dissolved in MeOH (20 mL), Pd/C 10% (42.04 mg, 0.3950 mmol) was added and the mixture was hydrogenated (H2 balloon) overnight. The catalyst was filtered off and the filtrate was concentrated in vacuo yielding [4,4′-bipyridin]-3-amine that was used in next step without further purification. MS (ES+) 172.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
77.52 mg
Type
reactant
Reaction Step Two
Quantity
36.45 mg
Type
reactant
Reaction Step Three
Name
Quantity
946 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
42.04 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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